2-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine
Description
Properties
IUPAC Name |
2-methyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-12-9-21-10-15(22-12)24-7-5-13(6-8-24)11-25-16-4-2-3-14(23-16)17(18,19)20/h2-4,9-10,13H,5-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUCTDCWQOYCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a pyrazine core, a piperidine moiety, and a trifluoromethyl-substituted pyridine. Its formula is with a molecular weight of approximately 445.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H22F3N5O |
| Molecular Weight | 445.45 g/mol |
| Boiling Point | Not available |
| Density | Not available |
Biological Activity
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit potent inhibitory activity against Class I PI3-kinase enzymes, particularly the PI3Kα isoform. These enzymes play crucial roles in cellular proliferation and survival, making them significant targets in cancer therapy. For instance, a study demonstrated that derivatives of this compound effectively inhibited tumor growth in preclinical models by disrupting key signaling pathways involved in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have shown that related pyrazine derivatives possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest moderate efficacy, particularly against Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. The piperidine ring can form hydrogen bonds with biological macromolecules, influencing their structural conformation and function. The compound's effects are mediated through modulation of enzyme activities and receptor interactions .
Case Studies
- Inhibition of PI3-Kinase : A study investigated the effects of various derivatives on Class I PI3K enzymes. Results indicated that certain analogs could inhibit the PI3Kα isoform selectively, leading to reduced cell proliferation in cancer cell lines .
- Antimicrobial Testing : In another study, the antimicrobial efficacy of related compounds was assessed using standard broth microdilution methods. Compounds were tested against multiple bacterial strains, revealing significant antibacterial activity with MIC values ranging from 50 µM to 100 µM for certain strains .
Scientific Research Applications
Chemical Properties and Structure
The compound can be described by its molecular formula and has a unique structure that incorporates multiple functional groups, including a pyrazine ring and a trifluoromethyl-pyridine moiety. This structural diversity contributes to its biological activity and potential applications.
Medicinal Chemistry
1.1 Antitumor Activity
Recent studies have highlighted the potential of compounds similar to 2-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine in anticancer therapies. Pyrazolo[1,5-a]pyrimidines, which share structural similarities with this compound, have been shown to exhibit significant antitumor properties. Research indicates that modifications to the pyrazine core can enhance selectivity and potency against various cancer cell lines .
1.2 Enzyme Inhibition
The compound's design suggests potential as an enzyme inhibitor. Compounds with similar structures have been investigated for their ability to inhibit specific enzymes involved in disease pathways, such as kinases and proteases . This inhibition can lead to therapeutic benefits in conditions like cancer and inflammatory diseases.
Material Science
2.1 Photophysical Properties
The unique electronic structure of this compound allows it to act as a fluorophore, making it valuable in material science for developing new photonic materials. Its ability to form crystals with notable conformational properties enhances its application in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
2.2 Supramolecular Chemistry
The compound's capacity to engage in supramolecular interactions opens avenues for its use in creating complex molecular architectures. These properties are beneficial for designing drug delivery systems and nanomaterials that require precise molecular recognition .
Pharmacological Applications
3.1 Central Nervous System Disorders
The piperidine component of the compound suggests potential applications in treating central nervous system disorders due to its ability to cross the blood-brain barrier. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating possible uses as anxiolytics or antidepressants .
3.2 Antimicrobial Activity
Research into related compounds has revealed antimicrobial properties, suggesting that this compound could be developed into novel antimicrobial agents targeting resistant bacterial strains .
Table 1: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and key analogs from the evidence:
Table 1: Comparative Analysis of Structural Analogs
Key Comparisons:
Structural Features Piperazine vs. Piperidine’s reduced polarity may improve membrane permeability . The pyrazine-triazole derivative () exhibits rigid, planar geometry due to fused triazole rings, contrasting with the target’s flexible ether linkage . Trifluoromethyl Group: Common to the target and compound, this group increases lipophilicity (logP) and electron-withdrawing effects, stabilizing the pyridine ring against oxidation .
Synthetic Routes The target likely shares synthetic steps with the compound, such as nucleophilic displacement of a chloropyridine intermediate. However, forming the ether linkage may require additional steps (e.g., Mitsunobu reaction or alcohol activation) .
Solubility: The piperidine and ether groups in the target may improve aqueous solubility relative to the rigid, aromatic pyrazine-triazole derivative .
Biological Activity
- While the target’s activity is unspecified, Volitinib’s c-Met inhibition highlights pyrazine derivatives’ relevance in oncology. The target’s trifluoromethyl and piperidine groups could modulate kinase selectivity or pharmacokinetics .
Research Findings and Data Highlights
- Synthesis : The compound achieved a 72% yield via a one-step reaction, suggesting efficiency for trifluoromethylpyridine intermediates . The target’s multi-step synthesis may require optimization for scalability.
- Spectroscopy : Mass spectrometry (MS) data (e.g., m/z 232.1 for the compound) provide benchmarks for characterizing the target’s molecular ion .
- Crystallography : The pyrazine-triazole derivative’s low R factor (0.064) confirms precise structural determination, a method applicable to the target if crystallized .
Q & A
Q. Advanced
- Parameter screening : Systematically vary temperature, solvent polarity, and catalyst loading (e.g., Pd(OAc)₂ vs. PdCl₂) .
- Design of Experiments (DoE) : Apply factorial designs to identify interactions between variables (e.g., reaction time vs. excess reagent) .
- In situ monitoring : Use FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .
- Microwave-assisted synthesis : Reduces reaction time for steps like cyclization (e.g., from 24h to 2h) .
What pharmacological targets are associated with this compound’s structural analogs?
Q. Advanced
- GPCR modulation : Piperazine derivatives often target CXCR3 or serotonin receptors; docking studies can predict binding affinity .
- Kinase inhibition : Trifluoromethylpyridine groups are found in c-Met inhibitors (e.g., volitinib), suggesting potential anticancer applications .
- In vitro assays : Use HEK293 cells transfected with target receptors to measure cAMP or calcium flux .
How should researchers address contradictory data in biological assays?
Q. Advanced
- Orthogonal validation : Combine ELISA, SPR, and cell-based assays to confirm target engagement .
- Metabolite profiling : Use LC-MS/MS to rule out off-target effects from degradation products .
- Pharmacokinetic studies : Compare in vitro IC50 with in vivo efficacy (e.g., xenograft models) to resolve discrepancies .
What strategies enhance stability during storage and handling?
Q. Advanced
- Lyophilization : Improves shelf-life for hygroscopic intermediates .
- Degradation studies : Expose to UV light, humidity, and elevated temperatures; monitor via HPLC for decomposition pathways (e.g., hydrolysis of trifluoromethyl groups) .
- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (argon) .
How can computational modeling guide SAR studies?
Q. Advanced
- Density Functional Theory (DFT) : Predicts electron distribution for sites prone to nucleophilic attack (e.g., pyrazine ring) .
- Molecular Dynamics (MD) : Simulates ligand-receptor binding kinetics (e.g., piperazine flexibility in CXCR3 binding pockets) .
- QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl) with logP and bioavailability .
What challenges arise in scaling up synthesis, and how are they mitigated?
Q. Advanced
- Byproduct formation : Optimize stoichiometry (e.g., reduce excess aryl halides in coupling steps) .
- Catalyst recovery : Use immobilized Pd catalysts or flow chemistry to minimize metal leaching .
- Solvent recycling : Implement distillation systems for DMSO or ethanol reuse .
How are cross-coupling reactions tailored for this compound’s heterocyclic system?
Q. Advanced
- Ligand selection : Bulky ligands (e.g., XPhos) prevent β-hydride elimination in Suzuki-Miyaura reactions .
- Protecting groups : Temporarily mask reactive amines (e.g., Boc) during pyrazine functionalization .
- Microwave irradiation : Accelerates slow steps like C-N bond formation .
What role do isotopic labeling studies play in mechanistic analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
